![molecular formula C20H22BF3O3 B6321101 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-39-7](/img/structure/B6321101.png)
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester derivative. Boronic esters are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a trifluoromethyl group, which can impart unique chemical properties, including increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-benzyloxy-2-(trifluoromethyl)phenylboronic acid with a suitable diol under dehydrating conditions to form the cyclic boronic ester . The reaction is generally carried out in the presence of a catalyst such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halides or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding boronic acids, substituted phenyl derivatives, and various functionalized boronic esters .
Scientific Research Applications
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable boron-carbon bonds. This compound can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates . The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl group, providing similar reactivity and stability.
Benzyloxyphenylboronic Acid: Contains the benzyloxy group, offering similar chemical properties.
Uniqueness
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of the benzyloxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it particularly useful in applications requiring stable and reactive boronic esters .
Properties
IUPAC Name |
4,4,6-trimethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)18-10-9-16(11-17(18)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGRAAJNPSEDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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